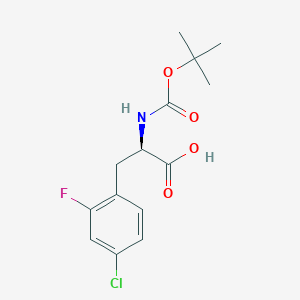
Boc-D-2-Fluoro-4-chlorophe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-D-2-Fluoro-4-chlorophe” is a chemical compound with the molecular formula C14H17ClFNO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Boc-D-2-Fluoro-4-chlorophe” involves various processes such as asymmetric synthesis of amino acids, modified amino acids, tailor-made amino acids, enzymatic synthesis of amino acids, protonation and deprotonation of amino acids, protection and deprotection of amino acids, and proteolytic synthesis of amino acids .Molecular Structure Analysis
The molecular structure of “Boc-D-2-Fluoro-4-chlorophe” is represented by the formula C14H17ClFNO4 . The molecular weight of the compound is 317.741 .Chemical Reactions Analysis
“Boc-D-2-Fluoro-4-chlorophe” is involved in various chemical reactions. It is used in the synthesis of amino acids and can be labeled with click chemistry reactions and unnatural amino acid reactions .Physical And Chemical Properties Analysis
“Boc-D-2-Fluoro-4-chlorophe” has a density of 1.3±0.1 g/cm3 and a boiling point of 448.1±45.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Amino Acids
“Boc-D-2-Fluoro-4-chlorophe” is a fluorinated amino acid. Fluorinated amino acids are often used in the synthesis of peptides and proteins with enhanced stability and altered properties .
Drug Development
Fluorinated compounds, including fluorinated amino acids like “Boc-D-2-Fluoro-4-chlorophe”, are often used in the development of pharmaceuticals. The presence of fluorine can enhance the drug’s metabolic stability, bioavailability, and selectivity .
Biochemical Research
Fluorinated amino acids can be used in biochemical research to study protein structure and function. They can be incorporated into proteins to probe the role of specific amino acids .
Chemical Biology
In chemical biology, fluorinated amino acids can be used to study protein-protein interactions and other biological processes. They can also be used to create ‘bio-orthogonal’ chemical reactions, which can occur inside living organisms without interfering with their normal biochemistry .
Material Science
Fluorinated compounds are often used in the development of advanced materials due to their unique properties, such as high thermal stability and resistance to degradation .
Environmental Science
Fluorinated compounds, including fluorinated amino acids, can be used in environmental science research. For example, they can be used to study the environmental fate and transport of fluorinated organic compounds .
Safety and Hazards
When handling “Boc-D-2-Fluoro-4-chlorophe”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(2R)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTXFWANMGZCPG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-2-Fluoro-4-chlorophe | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2513824.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)


![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)